Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate

Vue d'ensemble

Description

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C10H16F3NO3 and a molecular weight of 255.24 g/mol . It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and trifluoromethylating agents under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to introduce the tert-butoxycarbonyl group into various organic compounds . This method allows for efficient and scalable production while maintaining high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or amines.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

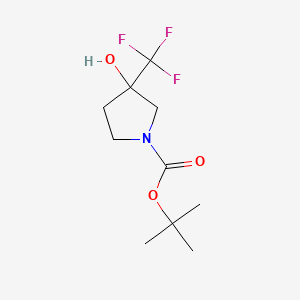

Structural Representation

The structure of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate can be represented as follows:

Medicinal Chemistry

This compound has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can lead to the development of novel therapeutics. For instance, the trifluoromethyl group enhances lipophilicity, which is beneficial for drug absorption and efficacy.

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the use of this compound in synthesizing bioactive molecules through nucleophilic substitution reactions. The presence of the trifluoromethyl group was shown to significantly influence the reactivity and selectivity of the reactions, leading to higher yields of desired products .

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block for creating complex molecules. Its ability to participate in various chemical reactions, such as alkylation and acylation, makes it valuable in synthetic pathways.

Data Table: Reaction Pathways

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Nucleophilic Substitution | Base-catalyzed, room temperature | 85 | |

| Alkylation | Strong base, reflux | 78 | |

| Acylation | Acid chloride, anhydrous conditions | 90 |

Fluorinated Compound Research

The trifluoromethyl group in this compound makes it a subject of interest in fluorinated compound research. Fluorinated compounds are known for their unique properties, including enhanced metabolic stability and increased biological activity.

Research has indicated that compounds containing trifluoromethyl groups exhibit improved binding affinity to biological targets compared to their non-fluorinated counterparts. This characteristic is crucial in drug design, where optimizing interactions with target proteins is essential for therapeutic efficacy .

Mécanisme D'action

The mechanism of action of tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules . This interaction can lead to changes in enzyme activity, receptor binding, and overall biological effects.

Comparaison Avec Des Composés Similaires

Tert-butyl 3-(trifluoromethyl)pyrrolidine-1-carboxylate: Similar structure but lacks the hydroxyl group.

(3S,4S)-tert-Butyl 3-hydroxy-4-(methylamino)pyrrolidine-1-carboxylate: Contains an additional methylamino group.

Uniqueness: Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate is unique due to the presence of both a hydroxyl group and a trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it valuable for a wide range of applications.

Activité Biologique

Tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate (TBH-TFMP) is a compound that has garnered attention due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

TBH-TFMP has the molecular formula and a molecular weight of approximately 239.2351 g/mol. The compound features a pyrrolidine ring with a tert-butyl ester and a trifluoromethyl group, which enhances its lipophilicity and may influence its biological interactions . The presence of the trifluoromethyl group is particularly significant in medicinal chemistry, as it can improve the binding affinity of compounds to biological targets.

Synthesis

The synthesis of TBH-TFMP typically involves several chemical steps, including the formation of the pyrrolidine ring and the introduction of the trifluoromethyl group. Various synthetic routes have been explored to achieve high-purity yields of this compound, making it a versatile intermediate for further modifications in drug discovery.

While TBH-TFMP itself is not an FDA-approved drug, it serves as an important intermediate in synthesizing various pharmaceuticals. The mechanism of action largely depends on the final drug derived from TBH-TFMP. Preliminary studies suggest that compounds with similar structures may interact with proteins involved in metabolic pathways or disease processes, which is crucial for assessing their therapeutic potential .

Interaction Studies

Studies have shown that TBH-TFMP can exhibit significant binding affinities to various biological targets. For instance, compounds containing trifluoromethyl groups have been reported to enhance potency against certain receptors and enzymes, such as reverse transcriptase . The lipophilic nature of TBH-TFMP may facilitate its interaction with lipid membranes and proteins, potentially leading to improved bioavailability and efficacy in therapeutic applications .

Comparative Analysis with Similar Compounds

The following table summarizes key features of TBH-TFMP compared to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl 3-amino-4-(trifluoromethyl)pyrrolidine-1-carboxylate | Contains an amino group enhancing reactivity | |

| This compound | Hydroxymethyl group may affect solubility | |

| Tert-butyl 3-{[4-(trifluoromethyl)anilino]methyl}pyrrolidine-1-carboxylate | Aniline substitution introduces aromatic properties |

Case Studies

Recent research has highlighted the potential applications of TBH-TFMP in drug discovery. For example, derivatives of this compound have been investigated for their cytotoxic activities against various cancer cell lines. In vitro studies demonstrated promising results, indicating that modifications to TBH-TFMP could lead to compounds with enhanced antiproliferative properties .

In another study, TBH-TFMP was evaluated for its ability to inhibit specific enzymes involved in disease pathways. The findings suggested that modifications could yield inhibitors with greater selectivity and potency against targeted proteins, further illustrating the compound's potential as a lead structure in medicinal chemistry .

Propriétés

IUPAC Name |

tert-butyl 3-hydroxy-3-(trifluoromethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16F3NO3/c1-8(2,3)17-7(15)14-5-4-9(16,6-14)10(11,12)13/h16H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTDRQRZCMHBRKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.